2-Methyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide
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Overview
Description
2-Methyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.
Scientific Research Applications
2-Methyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a hydrogen bonding sensor.
Medicine: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide involves its interaction with specific molecular targets. It can act as a hydrogen bonding sensor, influencing the reactivity of other molecules by altering their electronic properties . The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-yl}acetic acid
- N-(7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-yl)-3-phenylacrylamide
Uniqueness
2-Methyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying hydrogen bonding interactions and developing new therapeutic agents.
Properties
Molecular Formula |
C22H18N4O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C22H18N4O3/c1-14-11-12-25-19(13-14)23-20(16-7-4-3-5-8-16)21(25)24-22(27)17-9-6-10-18(15(17)2)26(28)29/h3-13H,1-2H3,(H,24,27) |
InChI Key |
LMHISEFKJFPQHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=CC=C4 |
Origin of Product |
United States |
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